Etilefrine pivalate hydrochloride is a synthetic compound derived from etilefrine, primarily classified as an adrenergic agonist. It is used in clinical settings for its vasoconstrictive and antihypotensive properties, effectively managing conditions such as hypotension. The compound acts on both alpha-1 and beta-1 adrenergic receptors, making it a versatile agent in acute medical situations requiring rapid blood pressure elevation.
Etilefrine pivalate hydrochloride is categorized under substituted phenethylamines, a class of compounds characterized by their structural similarity to neurotransmitters like epinephrine. Its chemical formula is . This compound is recognized for its pharmacological activity as a direct-acting sympathomimetic amine, stimulating adrenergic receptors to produce physiological effects such as increased heart rate and blood pressure .
The synthesis of etilefrine pivalate hydrochloride can be achieved through various methods, including:
The synthesis typically requires careful control of reaction conditions, including temperature and pressure, to ensure high yields and purity of the final product.
Etilefrine pivalate hydrochloride features a molecular structure that includes a pivalate group attached to the etilefrine backbone. The compound's structural formula can be represented as follows:
Key data regarding its molecular structure include:
Etilefrine pivalate hydrochloride undergoes various chemical reactions typical of amines and esters. Notable reactions include:
These reactions are essential for understanding the metabolic pathways and therapeutic efficacy of etilefrine in clinical applications.
The mechanism of action of etilefrine pivalate hydrochloride involves its interaction with adrenergic receptors:
In clinical studies, intravenous administration has shown significant increases in blood pressure and cardiac output, illustrating its dual action on both receptor types . The pharmacodynamics indicate a higher affinity for beta-1 receptors compared to beta-2 receptors, which contributes to its effectiveness as a cardiac stimulant .
Etilefrine pivalate hydrochloride exhibits several notable physical and chemical properties:
Relevant analyses include:
Etilefrine pivalate hydrochloride is primarily utilized in medical settings for:
Additionally, it has been explored in analytical chemistry for developing methods to quantify adrenergic drugs due to its distinct chemical properties .
Etilefrine pivalate hydrochloride is a chemically modified ester derivative of the parent compound etilefrine, designed to alter its physicochemical properties. The molecular formula of the base compound (etilefrine pivalate) is C₁₅H₂₃NO₃, representing the addition of a pivaloyl group (C₅H₉O₂) to the phenolic hydroxyl group of etilefrine. In its hydrochloride salt form—the pharmaceutically relevant state—the formula becomes C₁₅H₂₄ClNO₃, with a molecular weight of 301.81 g/mol [3] [10]. The hydrochloride salt formation occurs via protonation of the secondary amine group in the ethylamino side chain, enhancing water solubility and crystallinity [9].
Stereochemically, etilefrine pivalate hydrochloride retains the chiral center of its parent molecule. The carbon atom at position 1 of the ethanolamine side chain (adjacent to the phenol ring) is stereogenic. Commercial etilefrine is typically supplied as a racemic mixture (RS configuration), and this racemicity is preserved during esterification to form the pivalate derivative [5] [8]. No evidence suggests preferential activity of either enantiomer in the esterified form, supporting the use of the racemate in synthetic applications. The pivalate moiety itself (tert-butyl carbonyl) is achiral and does not introduce additional stereocenters [10].
Etilefrine hydrochloride, the parent molecule, has the molecular formula C₁₀H₁₅NO₂·HCl (molecular weight: 217.69 g/mol) [6] [9]. The structural modification to form etilefrine pivalate hydrochloride involves esterification of the phenolic hydroxyl group with pivalic acid (2,2-dimethylpropanoic acid). This transformation replaces the polar -OH group with a bulky, lipophilic ester, fundamentally altering key properties:
Table 1: Structural and Physicochemical Comparison
Property | Etilefrine Hydrochloride | Etilefrine Pivalate Hydrochloride |
---|---|---|
Molecular Formula | C₁₀H₁₅NO₂·HCl | C₁₅H₂₄ClNO₃ |
Molecular Weight (g/mol) | 217.69 | 301.81 |
Key Functional Groups | Phenol, secondary amine (HCl salt) | Pivalate ester, secondary amine (HCl salt) |
log P (Predicted) | 0.01 [6] | >2.0 (estimated) |
Aqueous Solubility | Freely soluble [9] | Low; soluble in DMSO [4] |
The synthesis of etilefrine pivalate hydrochloride proceeds via a Schotten-Baumann reaction, where etilefrine free base reacts with pivaloyl chloride under basic conditions [2] [10]. The free base of etilefrine is first generated by deprotonating etilefrine hydrochloride using sodium hydroxide or potassium carbonate. This step is critical to avoid HCl interference during esterification.
The reaction mechanism involves nucleophilic attack by the phenolic oxygen of etilefrine on the carbonyl carbon of pivaloyl chloride. Triethylamine or pyridine is typically employed as a base to scavenge HCl generated in situ:
Etilefrine (free base) + (CH₃)₃CCOCl → Etilefrine pivalate ester + HCl
The crude ester is then dissolved in an anhydrous solvent (e.g., acetone or ethyl acetate) and treated with hydrogen chloride gas or concentrated HCl to form the hydrochloride salt. The final product precipitates as a white crystalline solid [9].
Scalable production requires optimization to maximize yield, purity, and reproducibility:
Table 2: Optimized Reaction Parameters for Esterification
Parameter | Optimal Condition | Impact on Yield/Purity |
---|---|---|
Solvent | Anhydrous DCM | Prevents hydrolysis; yield >90% |
Base | DIPEA (1.5 eq) | Minimizes side products; purity >98% |
Temperature | 0°C → 25°C (gradual) | Controls exotherm; purity 99.5% |
Pivaloyl Chloride | 1.05 eq | Limits impurity A to <0.1% |
Purification leverages differential solubility between the product and impurities (unreacted etilefrine, pivalic acid, di-esterified byproducts):
Advanced Techniques:
Table of Compound Nomenclature
Table 3: Accepted Names and Identifiers for Etilefrine Pivalate Hydrochloride
Nomenclature Type | Identifier(s) |
---|---|
Systematic Name | [3-[2-(Ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate hydrochloride |
CAS Registry Number | 42145-91-5 [4] |
Synonyms | Etilefrine pivalate HCl, Etifelmine hydrochloride, Circupon, Effontil, Kertasin [2] [8] [9] |
UNII Identifier | Not assigned |
Molecular Formula | C₁₅H₂₄ClNO₃ |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: